Phorbol 12,13-dibutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Phorbol 12,13-dibutyrate (PDBu) is a compound widely used in scientific research for its ability to activate a specific enzyme called protein kinase C (PKC) []. PKC plays a crucial role in various cellular processes, and PDBu serves as a valuable tool for researchers to investigate its function.

Activating Protein Kinase C (PKC)

The primary application of Phorbol 12,13-dibutyrate lies in its ability to stimulate protein kinase C (PKC). PKC is a family of enzymes involved in regulating numerous cellular activities, including cell growth, differentiation, and survival []. By activating PKC, PDBu allows researchers to study the downstream effects of PKC signaling in various cell types and tissues.

One advantage of PDBu over other PKC activators is its relative hydrophilicity. This property makes PDBu easier to remove from cells in culture compared to some other phorbol esters []. This allows for better control over the duration of PKC activation in experiments.

Here are some specific examples of how PDBu has been used to study PKC function:

- Regulation of transporters: Researchers have employed PDBu to investigate the effects of PKC activation on the activity of human organic anion transporter 4 (hOAT4) [].

- Matrix production in heart cells: Studies have utilized PDBu to analyze the impact of PKC on galectin-3 expression and matrix production in heart muscle cells (HL-1 cells) [].

Phorbol 12,13-dibutyrate is a synthetic compound derived from the natural product phorbol, which is obtained from the seeds of the Euphorbia plant. This compound is characterized by its chemical formula and a molecular weight of 504.6 g/mol. It appears as a colorless oil and is primarily recognized for its role as an activator of protein kinase C, a key enzyme involved in various cellular signaling pathways . The compound is soluble in dimethyl sulfoxide and ethanol, making it suitable for laboratory applications .

PDBu's primary mechanism of action involves activating protein kinase C (PKC). It binds to the regulatory domain of PKC, leading to a conformational change that allows PKC to bind to phosphatidylglycerol and diacylglycerol (DAG), essential for its activation []. Activated PKC phosphorylates various downstream targets, influencing cellular processes like proliferation, differentiation, and inflammation [].

Phorbol 12,13-dibutyrate exhibits significant biological activity, primarily through its action as a protein kinase C activator. This activation influences several cellular processes including:

- Cell proliferation: It has been shown to stimulate the proliferation of various cell types, including lymphoblasts and preosteoblast-like cells .

- Signal transduction: The compound mediates multiple signaling pathways linked to cell growth and differentiation .

- Tumor promotion: Phorbol esters like phorbol 12,13-dibutyrate are known for their tumor-promoting properties in animal studies due to their ability to activate protein kinase C .

Phorbol 12,13-dibutyrate can be synthesized through several methods, typically involving the esterification of phorbol with butyric acid derivatives. The general approach includes:

- Starting Material: Phorbol is used as the base structure.

- Esterification Reaction: Reacting phorbol with butyric acid or its derivatives in the presence of an acid catalyst.

- Purification: The resulting product is purified using techniques such as chromatography to obtain high purity levels suitable for research applications.

This synthetic route allows for the production of phorbol 12,13-dibutyrate in controlled laboratory settings .

Phorbol 12,13-dibutyrate has various applications in research and clinical studies:

- Cell Culture Studies: It is widely used in cell culture systems to study signal transduction pathways involving protein kinase C .

- Pharmacological Research: Investigated for its role in cancer research due to its tumor-promoting effects .

- Biochemical Assays: Employed in assays to measure enzyme activity and cellular responses related to protein kinase C activation .

Research on phorbol 12,13-dibutyrate has revealed several interactions with other biomolecules:

- Protein Kinase C Isoforms: Studies have characterized how different isoforms of protein kinase C respond to phorbol 12,13-dibutyrate stimulation, revealing variations in activity and translocation within cells .

- Calcium Mobilization: The compound has been shown to inhibit calcium mobilization in certain cell types, suggesting a regulatory role in calcium signaling pathways .

Phorbol 12,13-dibutyrate belongs to a class of compounds known as phorbol esters. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phorbol 12-myristate 13-acetate | Natural phorbol ester | More potent than phorbol 12,13-dibutyrate |

| Phorbol 12,13-diacetate | Natural phorbol ester | Less hydrophobic compared to phorbol 12,13-dibutyrate |

| Tetradecanoyl phorbol acetate | Synthetic derivative | Used for specific signaling pathway studies |

| Phorbol myristate | Natural phorbol ester | Known for strong tumor-promoting activity |

Phorbol 12,13-dibutyrate is unique due to its balance between potency and hydrophobicity compared to other phorbol esters. Its moderate activity makes it suitable for studying specific cellular responses without overwhelming effects observed with more potent analogs like phorbol 12-myristate 13-acetate .

Molecular Characterization and IUPAC Nomenclature

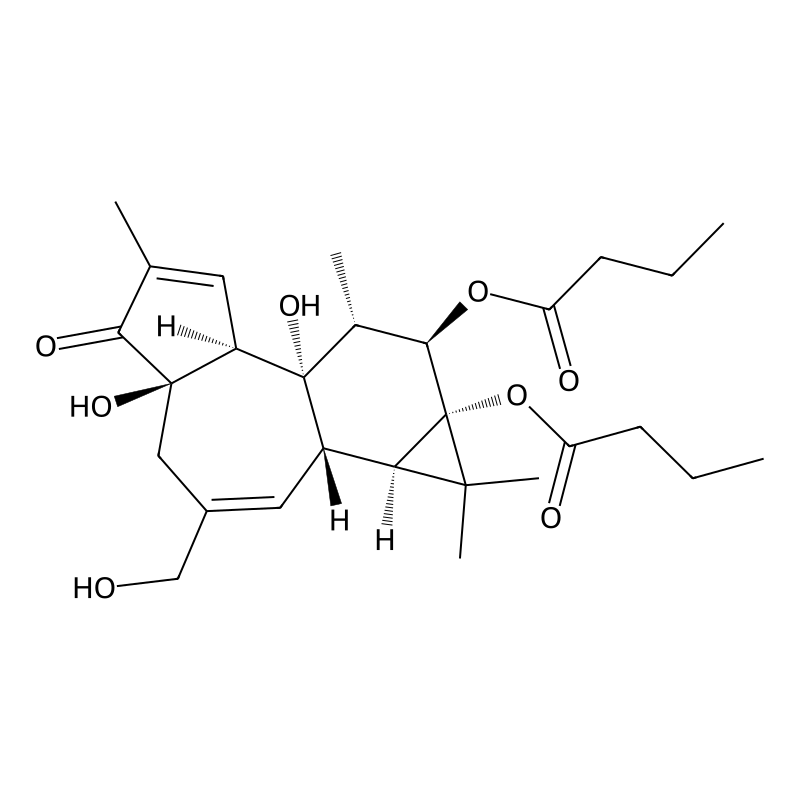

Phorbol 12,13-dibutyrate has the molecular formula C₂₈H₄₀O₈ and a molecular weight of 504.61 g/mol. Its IUPAC name is (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropabenzo[1,2-e]azulene-9,9a-diyl dibutanoate. The structure features a complex tetracyclic diterpene core with two butyrate ester groups at positions C-12 and C-13 (Figure 1).

Table 1: Key Molecular Properties

Crystallographic Features and Stereochemical Configuration

PDBu’s biological activity is highly dependent on its stereochemical configuration. The molecule contains eight defined stereocenters, with critical β-orientation at C-12 and C-13 ensuring optimal PKC binding. X-ray crystallography of PKCδ C1b domain complexes reveals that the C-12 and C-13 butyrate esters form hydrogen bonds with residues such as Thr242 and Gly253, stabilizing the ligand-receptor interaction. The C-20 hydroxyl group further participates in a hydrogen-bonding network with Arg252, contributing to binding specificity.

The 12-epimer of PDBu (12-epi-PDBu), synthesized by inverting the C-12 stereochemistry, exhibits 100-fold weaker PKC binding affinity, underscoring the importance of stereochemical precision.

Physicochemical Properties: Solubility, Stability, and Reactivity

Solubility

PDBu is sparingly soluble in water (30 μM) but highly soluble in organic solvents:

Stability

PDBu is sensitive to light, heat, and oxidation. Long-term storage at -20°C in inert atmospheres is recommended to prevent degradation. Autooxidation of the diterpene core can occur under ambient conditions, necessitating protective handling.

Reactivity

The α,β-unsaturated ketone at C-5 and the hydroxyl groups at C-4 and C-20 render PDBu reactive under basic conditions, enabling ester hydrolysis or transesterification.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Water Solubility | 30 μM |

| DMSO Solubility | 10–125 mg/mL |

| Storage | -20°C, protected from light |

Synthetic Pathways and Isomer-Specific Synthesis (e.g., 12-Epi-PDBu)

PDBu is synthesized from phorbol through sequential esterification. A nine-step synthesis of 12-epi-PDBu involves:

- Protection of C-4 and C-9 hydroxyl groups.

- Epimerization at C-12 using Mitsunobu conditions.

- Selective deprotection and butyration.

The 12-epi derivative shows reduced tumor-promoting activity, highlighting the β-configuration’s role in PKC activation.

Analytical Methods for Purity Assessment

PDBu purity is assessed via:

- High-Performance Liquid Chromatography (HPLC): ≥98% purity.

- Thin-Layer Chromatography (TLC): Rf = 0.6 (silica gel, ethyl acetate/hexanes).

- Mass Spectrometry (MS): ESI-MS m/z 505.3 [M+H]⁺.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms stereochemistry.

Table 3: Analytical Techniques

| Method | Application |

|---|---|

| HPLC | Quantification of purity |

| TLC | Preliminary purity screening |

| ESI-MS | Molecular weight confirmation |

| NMR | Stereochemical validation |

Protein Kinase C Isoform Activation Profiles

Phorbol 12,13-dibutyrate demonstrates selective binding affinities and activation patterns across the diverse protein kinase C isoform family. The protein kinase C family comprises eleven isoforms classified into three major subfamilies based on their cofactor requirements: conventional protein kinase C isoforms (alpha, beta I, beta II, gamma), novel protein kinase C isoforms (delta, epsilon, eta, theta), and atypical protein kinase C isoforms (zeta, iota/lambda) [3] [4].

Conventional protein kinase C isoforms require calcium ions, diacylglycerol, and phospholipid cofactors for activation. Novel protein kinase C isoforms require diacylglycerol but are calcium-independent. Atypical protein kinase C isoforms require neither calcium nor diacylglycerol for activation [3] [4].

Comprehensive binding studies utilizing synthesized C1 domain peptides corresponding to all protein kinase C isoforms have revealed distinct binding affinities for phorbol 12,13-dibutyrate. The major phorbol 12,13-dibutyrate binding sites of novel protein kinase C isoforms (delta, epsilon, eta, theta) were identified as C1B domains with dissociation constant values ranging from 0.45 to 0.81 nanomolar. In contrast, all C1A peptides of conventional protein kinase C isoforms (alpha, beta, gamma) exhibited nanomolar dissociation constant values ranging from 0.97 to 1.3 nanomolar [5] [6].

| Protein Kinase C Isoform | C1 Domain | Dissociation Constant (nanomolar) |

|---|---|---|

| Alpha (conventional) | C1A | 0.97-1.3 [5] |

| Beta (conventional) | C1A | 0.97-1.3 [5] |

| Gamma (conventional) | C1A | 0.97-1.3 [5] |

| Delta (novel) | C1B | 0.45-0.81 [5] |

| Epsilon (novel) | C1B | 0.45-0.81 [5] |

| Eta (novel) | C1B | 0.45-0.81 [5] |

| Theta (novel) | C1B | 0.45-0.81 [5] |

The binding affinity of phorbol 12,13-dibutyrate to mouse brain particulate preparations demonstrates a dissociation constant of 7 nanomolar, with 96% specificity at half-maximal binding [7]. Kinetic analysis reveals a second-order rate constant of 3.75 × 10⁷ M⁻¹ min⁻¹ and a first-order dissociation rate constant of 0.21 min⁻¹ at 23°C [8].

Tumor-Promoting Activity: Comparative Analysis with Phorbol Esters

Phorbol 12,13-dibutyrate exhibits distinct tumor-promoting characteristics when compared to other phorbol esters, particularly phorbol 12-myristate 13-acetate. Structural modifications significantly influence tumor-promoting potency, as demonstrated by studies of 12-epi-phorbol-12,13-dibutyrate, the C12-epimer of phorbol 12,13-dibutyrate. This stereoisomer showed approximately 100-fold weaker biological activities related to tumor promotion, including reduced Epstein-Barr virus early antigen-inducing ability, diminished superoxide generation-inducing capacity, and decreased binding to protein kinase C regulatory domain surrogate peptides [9] [10].

The beta-stereochemistry at position 12 of the phorbol skeleton is critical for optimal tumor-promoting activity [9] [10]. Binding selectivity to each protein kinase C C1 domain of 12-epi-phorbol-12,13-dibutyrate was almost equivalent to that of phorbol 12,13-dibutyrate, indicating that stereochemical requirements for tumor promotion differ from those for protein kinase C binding [9] [10].

Comparative studies reveal that phorbol 12,13-dibutyrate displays lower tumor-promoting efficacy than phorbol 12-myristate 13-acetate in certain experimental systems. In pancreatic cancer cell studies, phorbol 12,13-dibutyrate demonstrated significantly reduced cytotoxic activity compared to phorbol 12-myristate 13-acetate [11]. This differential activity suggests distinct mechanisms of cellular interaction despite both compounds targeting protein kinase C.

Paradoxically, phorbol 12,13-dibutyrate has demonstrated tumor-inhibitory behavior in specific cancer types. In esophageal adenocarcinoma cell lines, treatment with phorbol 12,13-dibutyrate led to inhibition of cell growth, suggesting that protein kinase D may function as a tumor suppressor in certain cellular contexts [12].

Modulation of Second Messenger Systems: Diacylglycerol Mimicry

Phorbol 12,13-dibutyrate functions as a diacylglycerol analog, mimicking the natural second messenger's interactions with protein kinase C and related signaling proteins [13] [14] [15]. The compound binds to the same sites as diacylglycerol but with significantly higher affinity and metabolic stability.

Diacylglycerol is generated through phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate, producing two critical second messengers: inositol 1,4,5-trisphosphate and diacylglycerol [16]. Diacylglycerol activates protein kinase C by binding to C1 domains, facilitating enzyme translocation to cellular membranes where phosphatidylserine and calcium cofactors are present [17] [18].

Structural requirements for diacylglycerol mimicry have been extensively characterized. The hydroxyl group of diacylglycerol is essential for interaction with phorbol diester receptors, as demonstrated by studies showing that analogues with hydroxyl group substitutions lose biological activity [13]. The acyl chain length significantly influences protein kinase C activation potency, with optimal activity observed for diacylglycerols containing 8-10 carbon acyl chains [13] [19].

Phorbol 12,13-dibutyrate competitively inhibits diacylglycerol binding to protein kinase C, with both compounds recognizing identical binding sites [19]. The compound also inhibits enzymatic hydrolysis of diacylglycerols, potentially prolonging diacylglycerol signaling through interference with diacylglycerol lipase activity [14] [20].

Unlike endogenous diacylglycerol, phorbol 12,13-dibutyrate is not readily metabolized by cellular enzymes, providing sustained protein kinase C activation [21]. This metabolic stability contributes to the compound's potent biological effects and its utility as a research tool for studying protein kinase C-dependent processes.

Allosteric Binding Dynamics to C1 Domains

The interaction between phorbol 12,13-dibutyrate and protein kinase C C1 domains involves complex allosteric binding mechanisms that determine both binding affinity and functional consequences. C1 domains are cysteine-rich regions of approximately 50 amino acids that serve as the primary recognition sites for diacylglycerol and phorbol esters [22] [23].

High-resolution structural analysis reveals that phorbol 12,13-dibutyrate binding to C1 domains involves a specific hydrogen-bonding network and hydrophobic contacts [23]. The binding interaction is governed by optimal hydrogen bonds and hydrophobic interactions, though the exact hydrogen-bonding patterns differ among various phorbol ester classes [23].

Thermodynamic analysis of phorbol 12,13-dibutyrate binding demonstrates characteristics typical of hydrophobic interactions, with a small positive enthalpy change (+0.4 kcal/mol) and a large positive entropy change (+38 entropy units) [24]. These thermodynamic parameters indicate that binding is primarily driven by entropy increases associated with hydrophobic interactions rather than enthalpic stabilization.

The binding kinetics exhibit temperature dependence, with dissociation rate constants varying dramatically with temperature. The half-time for phorbol 12,13-dibutyrate release ranges from 1.75 minutes at 30°C to 62 minutes at 4°C [24]. This temperature sensitivity suggests conformational changes in the protein-ligand complex that affect dissociation kinetics.

Calcium sensitivity represents another critical aspect of allosteric binding dynamics. Chelation of calcium ions by ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid increases the dissociation constant 2.4-fold, indicating that calcium enhances phorbol 12,13-dibutyrate binding affinity [24].

Phospholipid requirements significantly influence binding dynamics. Phorbol 12,13-dibutyrate binding to isolated C1 domains requires phosphatidylserine for optimal affinity, with 80-fold lower binding affinity observed in the absence of phospholipid cofactors [25]. Different structure-activity relationships emerge in the presence versus absence of phospholipids, suggesting that membrane environment modulates allosteric binding mechanisms [25].

The structural context of C1 domains within intact proteins affects binding selectivity and affinity. Individual C1A and C1B domains within protein kinase D isoforms exhibit unique ligand selectivity patterns that differ from their behavior as isolated domains [26]. C1A and C1B domains in intact C1A-C1B constructs demonstrate opposite selectivity for phorbol 12,13-dibutyrate versus diacylglycerol analogs, indicating intramolecular allosteric regulation [26].

Mutagenesis studies have identified specific residues critical for phorbol 12,13-dibutyrate binding. In protein kinase C theta, mutation of proline 9 in the C1A domain to lysine 9 (corresponding to the residue found in C1B) restored binding activity to 3.6 nanomolar, demonstrating the importance of individual amino acid positions in determining binding affinity [27]. Conversely, the reverse mutation in C1B only modestly reduced binding affinity, indicating asymmetric contributions of specific residues to binding dynamics [27].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

61557-88-8

Wikipedia

Dates

2: Thatcher WW, Guzeloglu A, Mattos R, Binelli M, Hansen TR, Pru JK. Uterine-conceptus interactions and reproductive failure in cattle. Theriogenology. 2001 Dec 1;56(9):1435-50. Review. PubMed PMID: 11768809.

3: Dell CP. Antiproliferative naphthopyrans: biological activity, mechanistic studies and therapeutic potential. Curr Med Chem. 1998 Jun;5(3):179-94. Review. PubMed PMID: 9562601.

4: Van der Zee EA, Luiten PG, Disterhoft JF. Learning-induced alterations in hippocampal PKC-immunoreactivity: a review and hypothesis of its functional significance. Prog Neuropsychopharmacol Biol Psychiatry. 1997 Apr;21(3):531-72. Review. PubMed PMID: 9153071.

5: Quest AF, Ghosh S, Xie WQ, Bell RM. DAG second messengers: molecular switches and growth control. Adv Exp Med Biol. 1997;400A:297-303. Review. PubMed PMID: 9547571.

6: Endoh M. Cardiac alpha(1)-adrenoceptors that regulate contractile function: subtypes and subcellular signal transduction mechanisms. Neurochem Res. 1996 Feb;21(2):217-29. Review. PubMed PMID: 9182246.

7: Rozengurt E, Sinnett-Smith J, Van Lint J, Valverde AM. Protein kinase D (PKD): a novel target for diacylglycerol and phorbol esters. Mutat Res. 1995 Dec;333(1-2):153-60. Review. PubMed PMID: 8538623.

8: Schmitt H, Meves H. Model experiments on squid axons and NG108-15 mouse neuroblastoma x rat glioma hybrid cells. J Physiol Paris. 1995;89(4-6):181-93. Review. PubMed PMID: 8861817.

9: Endoh M. The effects of various drugs on the myocardial inotropic response. Gen Pharmacol. 1995 Jan;26(1):1-31. Review. PubMed PMID: 7713348.

10: Newby AC, Assender JW, Evans MA, Lim K, Bennett MR, Evan GI. Transduction pathways for growth stimulatory and inhibitory actions of vasoactive agents. Exp Nephrol. 1994 Mar-Apr;2(2):94-100. Review. PubMed PMID: 7521776.

11: Obara K, Yabu H. [Modulation of the voltage-dependent Ca2+ channels of smooth muscle by phosphorylation]. Nihon Yakurigaku Zasshi. 1993 Mar;101(3):143-51. Review. Japanese. PubMed PMID: 8387450.

12: Klaus GG, Harnett MM. Cross-talk between surface immunoglobulin and interleukin-4 receptors on murine B-lymphocytes. Biochem Soc Trans. 1991 Apr;19(2):272-5. Review. PubMed PMID: 1653730.

13: Stull JT, Tansey MG, Word RA, Kubota Y, Kamm KE. Myosin light chain kinase phosphorylation: regulation of the Ca2+ sensitivity of contractile elements. Adv Exp Med Biol. 1991;304:129-38. Review. PubMed PMID: 1803895.

14: Tauber AI. Protein kinase C and the activation of the human neutrophil NADPH-oxidase. Blood. 1987 Mar;69(3):711-20. Review. PubMed PMID: 3545319.

15: Todd RF 3rd, Liu DY. Mononuclear phagocyte activation: activation-associated antigens. Fed Proc. 1986 Nov;45(12):2829-36. Review. PubMed PMID: 2429878.

16: Fondacaro JD. Intestinal ion transport and diarrheal disease. Am J Physiol. 1986 Jan;250(1 Pt 1):G1-8. Review. PubMed PMID: 2867681.

17: Rozengurt E, Collins M. Molecular aspects of growth factor action: receptors and intracellular signals. J Pathol. 1983 Nov;141(3):309-31. Review. PubMed PMID: 6363650.

18: Blumberg PM, Delclos KB, Dunn JA, Jaken S, Leach KL, Yeh E. Phorbol ester receptors and the in vitro effects of tumor promoters. Ann N Y Acad Sci. 1983;407:303-15. Review. PubMed PMID: 6309054.

19: Blumberg PM, Sharkey NA, König B, Jaken S, Leach KL, Jeng AY. Phorbol ester receptors-insights into the initial events in the mechanism of action of the phorbol esters. Princess Takamatsu Symp. 1983;14:75-87. Review. PubMed PMID: 6240489.

20: Weinstein IB, Arcoleo J, Backer J, Jeffrey A, Hsiao WL, Gattoni-Celli S, Kirschmeier P, Okin E. Molecular mechanisms of tumor promotion and multistage carcinogenesis. Princess Takamatsu Symp. 1983;14:59-74. Review. PubMed PMID: 6097583.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5